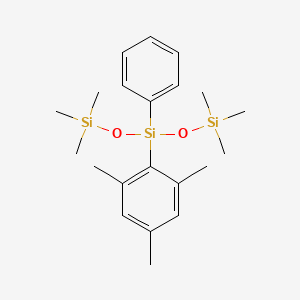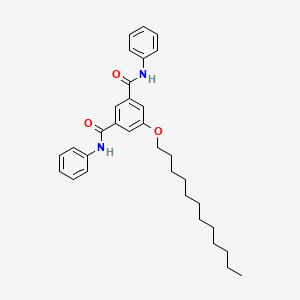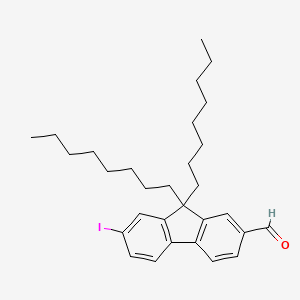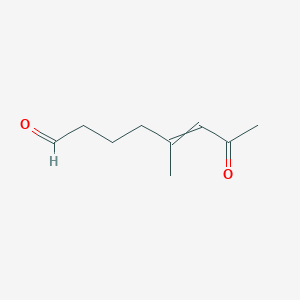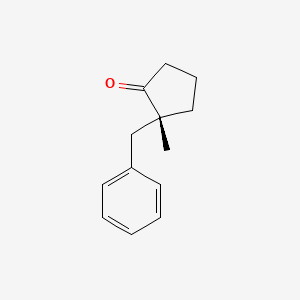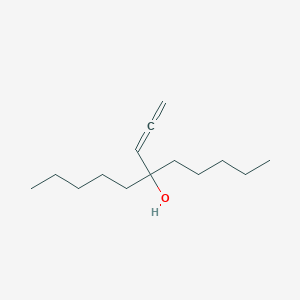![molecular formula C11H16N2O4S B14218981 Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate CAS No. 824936-76-7](/img/structure/B14218981.png)
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is an organic compound with a complex structure that includes an aminoethyl group, a methanesulfonyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with an appropriate alkyl halide to introduce the aminoethyl group.
Sulfonylation: Finally, the amino group is sulfonylated using methanesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amino derivatives from the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(1-aminoethyl)-2-[(methylsulfonyl)amino]benzoate: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Ethyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both aminoethyl and methanesulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
824936-76-7 |
|---|---|
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
methyl 5-(1-aminoethyl)-2-(methanesulfonamido)benzoate |
InChI |
InChI=1S/C11H16N2O4S/c1-7(12)8-4-5-10(13-18(3,15)16)9(6-8)11(14)17-2/h4-7,13H,12H2,1-3H3 |
InChI-Schlüssel |
LKCOXGOGPCUZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)NS(=O)(=O)C)C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
